molecular formula C13H12N2O5 B13242240 2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid

2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B13242240
M. Wt: 276.24 g/mol
InChI Key: FISQRRIQOPQIGE-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a benzyloxycarbonyl group and a carboxylic acid group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyloxycarbonyl-protected amino acids with suitable reagents to form the oxazole ring. The reaction conditions often include the use of strong acids or bases, heating, and sometimes the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The benzyloxycarbonyl group can also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields of research and industry .

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

4-methyl-2-(phenylmethoxycarbonylamino)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C13H12N2O5/c1-8-10(11(16)17)20-12(14-8)15-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18)

InChI Key

FISQRRIQOPQIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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